3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a triazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions . Finally, the pyridine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The azetidine ring may enhance the compound’s stability and bioavailability . The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Rufinamide: An antiepileptic drug featuring a triazole ring.
Uniqueness
3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of three distinct rings (triazole, azetidine, and pyridine), which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(16-10-19-22(20-16)13-5-2-1-3-6-13)21-11-15(12-21)24-14-7-4-8-18-9-14/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJPKLUIOYRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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